![molecular formula C16H23N3O B2554051 N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide CAS No. 2224163-10-2](/img/structure/B2554051.png)
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide, also known as CMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CMNA belongs to a class of compounds known as α2-adrenergic receptor agonists, which can modulate the activity of this receptor in the central nervous system.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide involves the activation of α2-adrenergic receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, which can result in several physiological effects, including sedation, analgesia, and hypotension. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been shown to have a higher affinity for α2C-adrenergic receptors, which are primarily located in the brain, compared to α2A- and α2B-adrenergic receptors.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been shown to have several biochemical and physiological effects, including sedation, analgesia, and hypotension. It has also been shown to have anxiolytic and antidepressant effects in animal models. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been used as a tool compound to study the role of α2-adrenergic receptors in several disease states, including hypertension, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is its high affinity for α2-adrenergic receptors, which makes it a useful tool compound for studying the role of these receptors in disease states. However, one of the limitations of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is a relatively complex compound to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for the study of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide. One area of interest is the development of more selective α2C-adrenergic receptor agonists, which could have potential applications in the treatment of anxiety and depression. Another area of interest is the study of the role of α2-adrenergic receptors in the regulation of pain, which could lead to the development of novel analgesic drugs. Additionally, the use of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide as a tool compound could be expanded to study the role of α2-adrenergic receptors in other disease states, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide involves a series of chemical reactions starting from 2-methyl-1-(2-methylphenyl)propan-1-ol. The first step involves the conversion of this compound to 2-methyl-1-(2-methylphenyl)propyl bromide, which is then reacted with methylamine to form N-methyl-2-methyl-1-(2-methylphenyl)propylamine. This intermediate is then reacted with cyanogen bromide to form N-(cyanomethyl)-2-methyl-1-(2-methylphenyl)propylamine. The final step involves the reaction of this compound with ethyl chloroacetate to form N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide.
Scientific Research Applications
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for α2-adrenergic receptors, which are involved in the regulation of several physiological processes, including blood pressure, heart rate, and neurotransmitter release. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been used as a tool compound to study the role of α2-adrenergic receptors in several disease states, including hypertension, anxiety, and depression.
properties
IUPAC Name |
N-(cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12(2)16(14-8-6-5-7-13(14)3)19(4)11-15(20)18-10-9-17/h5-8,12,16H,10-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXDZPYBFEPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)N(C)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.